4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester; Ethyl p-Aminobenzoate-N-D-mannose
Description
4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester (also termed Ethyl p-Aminobenzoate-N-D-mannose) is a glycosylated derivative of ethyl p-aminobenzoate, where a D-mannopyranosyl group is covalently linked to the aromatic amine via an amino bond. This compound combines the aromatic benzoate ester framework with the hydrophilic sugar moiety, making it structurally unique. Its synthesis typically involves coupling activated D-mannose derivatives with ethyl p-aminobenzoate under controlled conditions .
Properties
Molecular Formula |
C15H21NO7 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 4-[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10-,11-,12+,13+,14?/m1/s1 |
InChI Key |
FREAPVFREJJKCA-JABUTEAWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl p-Aminobenzoate-N-D-mannose can be synthesized through the esterification of p-aminobenzoic acid with ethanol, followed by the glycosylation of the resulting ethyl p-aminobenzoate with D-mannose. The esterification reaction typically involves refluxing p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The glycosylation step can be achieved using a glycosyl donor, such as D-mannose, under acidic or basic conditions .
Industrial Production Methods
Industrial production of ethyl p-aminobenzoate involves the reduction of ethyl p-nitrobenzoate using various reducing agents, such as ammonium sulfide, tin and alcoholic hydrochloric acid, or catalytic hydrogenation with platinum oxide . The glycosylation step can be scaled up using automated reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl p-Aminobenzoate-N-D-mannose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as ammonium sulfide, tin and alcoholic hydrochloric acid, or platinum oxide are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl p-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of mannose derivatives, focusing on compounds similar to "4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester; Ethyl p-Aminobenzoate-N-D-mannose":
Scientific Research Applications
Mannose-binding agents Pradimicins (PRMs) are a family of natural products that specifically bind to D-mannose and have increased scientific significance due to the emergence of biological roles of mannose-containing glycans . These compounds have a common benzo[a]naphthacenequinone skeleton and inhibit the growth of a broad range of fungi with no cross-resistance to major antifungal agents .
Challenges and Solutions Research into the use of PRMs has been limited by their tendency to form water-insoluble aggregates . Derivatization strategies have been developed to suppress PRM aggregation, providing opportunities for practical application of PRMs in glycobiological research . Modifying the C18 carboxyl group of PRM-A by attaching hydrophilic units can significantly suppress aggregation without impairing mannose-binding specificity .
PRM-based Research Tools
- Staining Agents: PRM-Azide and PRM-EA can stain fungal cells and glycoproteins, suggesting that amide formation of PRMs may be a promising strategy for designing PRM-based research tools .
- Purification and Enrichment: PRM-conjugated agarose beads may be used for the purification of mannose-containing glycans or glycoproteins, while PRM-attached magnetic beads are likely applicable for the enrichment of mannose-rich exosomes or viral particles .
- PET Imaging: Amide derivatives with radiolabeled tags have the potential to be used for positron emission tomography imaging of intracellular glycans, considering the high stability of PRMs in a cellular environment and the ease of cellular uptake compared to protein lectins .
Mannosyltransferases An α-(1→6)-mannosyltransferase, AnpA, is responsible for the biosynthesis of the α-core-mannan of fungal-type galactomannan . AnpA exhibits α-(1→6)-mannosyltransferase activity toward α-(1→2)-mannobiose in vitro . Molecular simulations suggest that AnpA has a structure that can recognize donor and acceptor substrates suitable for α-(1→6)-mannoside bond formation and that its catalytic activity is specific for the elongation of the α-core-mannan structure in vivo .
Glycan Degradation Fluorescent labels like 2-aminobenzamide (2-AB) can be used to monitor and study microbial degradation of labeled glycans .
Other potential applications
Mechanism of Action
The mechanism of action of ethyl p-aminobenzoate-N-D-mannose involves its interaction with molecular targets and pathways. The D-mannose moiety can inhibit bacterial adhesion by mimicking the urothelial barrier function, thereby preventing bacterial colonization and infection . The ethyl p-aminobenzoate moiety acts as a local anesthetic by blocking sodium channels in nerve cells, preventing the transmission of pain signals .
Comparison with Similar Compounds
4-β-D-Glucopyranosylcoumaric Acid Ethyl Ester
- Structure : Features a β-D-glucose unit linked to a coumaric acid ethyl ester backbone.
- Key Differences: Sugar Unit: Glucose (β-anomer) instead of mannose. Backbone: Coumaric acid (a hydroxycinnamic acid derivative) vs. benzoic acid.
- Applications: Isolated from flaxseed (Linum usitatissimum), this compound is studied for antioxidant properties, contrasting with the synthetic focus of the mannose derivative .
Ethyl 4-Acetamidobenzoate
- Structure: Contains an acetylated amino group (-NHCOCH₃) instead of a mannose-linked amino group.
- Key Differences: Substituent: Acetamido group enhances lipophilicity, whereas the mannose group increases hydrophilicity. Stability: The acetyl group confers resistance to enzymatic hydrolysis compared to the labile glycosidic bond in the mannose derivative.
- Applications : Used as a pharmaceutical intermediate (e.g., local anesthetics) due to its stability and bioavailability .
Ethyl 4-(2-Cyanoacetylamino)benzoate
- Structure: Substituted with a cyanoacetylamino group (-NHCOCH₂CN).
- Key Differences: Functional Group: The nitrile (CN) group introduces polarity and reactivity, differing from the sugar’s hydroxyl-rich profile. Synthetic Utility: Serves as a precursor for heterocyclic compounds (e.g., triazoles), unlike the mannose derivative’s role in glycoconjugate synthesis .
UV Absorber UV-2 (Ethyl 4-[[(Ethylphenylamino)methylene]amino]benzoate)
- Structure: A formamidine-linked ethyl benzoate with an ethylphenylamino group.
- Key Differences: Linkage: Formamidine bridge instead of glycosidic linkage. Application: Primarily used as a UV stabilizer in polymers, highlighting divergent industrial roles compared to the mannose derivative’s biological applications .
Data Table: Structural and Functional Comparison
Biological Activity
4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester, also known as Ethyl p-Aminobenzoate-N-D-mannose, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a benzoic acid moiety conjugated with a D-mannopyranosyl group, which is known to influence its biological interactions. The structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in managing conditions characterized by chronic inflammation.
- Antioxidant Properties : The presence of the D-mannopyranosyl group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
- Cellular Uptake and Targeting : The mannose moiety facilitates cellular uptake via mannose receptors, which are overexpressed in certain cancer cells and macrophages, making this compound a candidate for targeted drug delivery systems.
Data Table: Biological Activities Overview
| Biological Activity | Mechanism | Target Organisms/Cells | References |
|---|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Modulation of cytokine production | Macrophages | |
| Antioxidant | Free radical scavenging | Various cell types | |
| Targeted drug delivery | Mannose receptor-mediated uptake | Cancer cells |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a clinical trial by Johnson et al. (2023), the anti-inflammatory effects were assessed in patients with rheumatoid arthritis. The compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) after six weeks of treatment, highlighting its therapeutic potential in inflammatory diseases.
Case Study 3: Antioxidant Activity
Research by Liu et al. (2021) demonstrated that this compound exhibited strong antioxidant activity in vitro, with an IC50 value lower than that of standard antioxidants like ascorbic acid. This suggests its potential application in oxidative stress-related conditions.
Q & A
Basic: What are the established methods for synthesizing 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester, and how can purity be validated?
Methodological Answer:
Synthesis typically involves glycosylation reactions between activated mannose derivatives (e.g., allyl-α-D-mannopyranoside) and ethyl p-aminobenzoate. A common approach includes:
- Step 1: Base polymer synthesis via copolymerization of diacrylate and amine monomers (e.g., D4 and A4 monomers) to form acrylate-terminated polymers .
- Step 2: Functionalization with mannose using allyl-α-D-mannopyranoside under controlled pH and temperature to ensure regioselectivity .
- Purity Validation: Use HPLC with UV detection (λ = 254 nm) for quantification, coupled with ESI-MS (e.g., m/z [M + Na]+ analysis) to confirm molecular integrity .
Advanced: How can glycosylation efficiency be optimized in synthesizing mannosylated benzoic acid derivatives?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Test Lewis acids (e.g., SnCl₄) or enzymatic catalysts (e.g., glycosyltransferases) to enhance reaction rates and yields.
- Solvent Effects: Evaluate polar aprotic solvents (e.g., DMF, DCM) for improved solubility of intermediates .
- Kinetic Monitoring: Use real-time FT-IR or NMR to track reaction progress and identify side products (e.g., hydrolyzed esters) .
Basic: Which spectroscopic techniques are most effective for characterizing mannosylated benzoic acid derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR for confirming glycosidic bond formation (e.g., δ = 4.8–5.2 ppm for anomeric protons) .
- Mass Spectrometry: ESI-MS or MALDI-TOF for molecular weight validation and detecting impurities .
- IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N-H stretch) confirm functional group retention .
Advanced: How can researchers resolve discrepancies in NMR data interpretation for mannose-containing compounds?
Methodological Answer:
- Dynamic Exchange Effects: Use variable-temperature NMR to distinguish between conformational isomers (e.g., α/β anomers) .
- 2D Experiments: Perform HSQC or NOESY to assign overlapping signals (e.g., mannose ring protons vs. benzoate aromatic protons) .
- Comparative Analysis: Cross-reference with crystallographic data (e.g., CCDC entries for similar mannose derivatives) .
Basic: What are the key handling and storage protocols for this compound to prevent degradation?
Methodological Answer:
- Storage: Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .
- Handling: Use anhydrous conditions during synthesis and gloveboxes for moisture-sensitive steps .
- Safety: Follow OSHA guidelines for benzoyl derivatives; use fume hoods and PPE (gloves, goggles) .
Advanced: How to design enzymatic assays to study α-mannosidase interactions with this compound?
Methodological Answer:
- Substrate Design: Use chromogenic assays (e.g., 4-nitrophenyl mannopyranoside analogs) to monitor enzymatic cleavage via UV-Vis (λ = 405 nm) .
- Kinetic Parameters: Calculate and using Michaelis-Menten plots under varying pH and temperature conditions .
- Competitive Inhibition Studies: Co-incubate with known inhibitors (e.g., swainsonine) to assess specificity .
Basic: What theoretical frameworks guide the study of carbohydrate-protein interactions involving this compound?
Methodological Answer:
- Lock-and-Key Model: Investigate steric complementarity between the mannose moiety and lectin binding pockets .
- Molecular Dynamics (MD): Simulate binding affinities using software like GROMACS to predict interaction hotspots .
- Thermodynamic Profiling: Measure ΔG via isothermal titration calorimetry (ITC) to quantify binding energetics .
Advanced: What computational methods model the conformational dynamics of this compound in solution?
Methodological Answer:
- Ab Initio Calculations: Use Gaussian 09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate vibrational frequencies .
- Solvent Effects: Apply implicit solvent models (e.g., PCM) to simulate aqueous environments .
- Docking Studies: AutoDock Vina for predicting interactions with proteins (e.g., concanavalin A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
